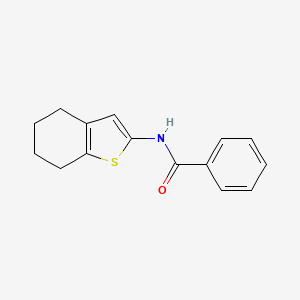

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide, also known as TBOA, is a chemical compound that has been extensively researched for its potential therapeutic applications. TBOA is a potent inhibitor of glutamate transporters, which are responsible for the removal of excess glutamate from the synaptic cleft. This compound has been shown to have a wide range of effects on the central nervous system and has been studied for its potential use in treating various neurological disorders.

Applications De Recherche Scientifique

Pharmaceutical Intermediate

The compound is used as an active pharmaceutical intermediate. For example, it can be involved in the synthesis of potentially tridentate Schiff bases, which are used to form copper (II) complexes .

Inhibitor Studies

It has been suggested for further structure optimization and in-depth studies as a possible 5-LOX inhibitor, which is an enzyme involved in the biosynthesis of leukotrienes .

Anticancer Activity

The compound has been tested against various cancer cell lines, including human gastric, colon, liver, breast cancer, and nasopharyngeal carcinoma. Some derivatives have shown potential as anticancer drugs .

Cyanoacetylation of Amines

It has been used in the cyanoacetylation of amines, which is a key step in the synthesis of various organic compounds, including 2-oxopyridine derivatives .

Synthesis of Heterocyclic Compounds

The compound is involved in the synthesis of heterocyclic compounds bearing the tetrahydrobenzo[b]thiophene moiety, which are then tested for their cytotoxicity against cancer and normal cell lines .

Mécanisme D'action

Target of Action

The primary targets of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide are lipophilic amino acids such as LEU4607, ILE406, and ALA410 . These amino acids play a crucial role in protein structure and function, and their interaction with the compound can influence various biological processes.

Mode of Action

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide interacts with its targets through a β-attack on the benzylidene moiety, followed by 1,6-intramolecular dipolar cyclization with concomitant aromatization . This interaction results in changes to the structure and function of the target proteins, potentially altering their activity and the biological processes they are involved in.

Biochemical Pathways

It is known that the compound can influence the production of reactive oxygen species (ros), which play a key role in various cellular processes, including cell signaling, apoptosis, and immune response . Disturbances in ROS production can lead to oxidative stress, which is associated with various diseases.

Pharmacokinetics

The compound’s interaction with lipophilic amino acids suggests that it may be well-absorbed and distributed throughout the body

Result of Action

The molecular and cellular effects of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide’s action are likely to be diverse, given its interaction with multiple targets and pathways. The compound has been associated with various biological activities, including antioxidant, antiviral, and antimalarial effects . It may also have potential as a chemotherapeutic agent .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide. For example, external factors such as smoke, diet, alcohol, and certain drugs can affect the body’s redox equilibrium, potentially influencing the compound’s antioxidant activity . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and pH .

Propriétés

IUPAC Name |

N-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NOS/c17-15(11-6-2-1-3-7-11)16-14-10-12-8-4-5-9-13(12)18-14/h1-3,6-7,10H,4-5,8-9H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIITUAGSKFHPMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(S2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,5,6,7-Tetrahydrobenzo[b]thiophen-2-yl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[(2-acetamido-5-bromophenyl)-phenylmethyl]amino]acetate](/img/structure/B2979568.png)

![[5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl]methanol](/img/structure/B2979569.png)

![4-{4-[1-(4-Fluorophenyl)cyclopropanecarbonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine](/img/structure/B2979573.png)

![(N'E,N'''E)-4,4'-oxybis(N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzohydrazide)](/img/structure/B2979576.png)

![(Z)-N-[2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B2979580.png)

![2-[(6-nitro-2-phenyl-1H-1,3-benzimidazol-1-yl)oxy]acetic acid](/img/structure/B2979589.png)